molecular formula C16H17N B1267365 2-(4-Phenylphenyl)pyrrolidine CAS No. 5424-66-8

2-(4-Phenylphenyl)pyrrolidine

Cat. No.: B1267365
CAS No.: 5424-66-8
M. Wt: 223.31 g/mol
InChI Key: VFTXXPDSXZVEAD-UHFFFAOYSA-N
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Description

2-(4-Phenylphenyl)pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a biphenyl group. This compound is of interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of the biphenyl group imparts distinct chemical and physical properties, making it a valuable scaffold for the development of new molecules with potential biological activities.

Biochemical Analysis

Biochemical Properties

2-(4-Phenylphenyl)pyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This interaction can significantly influence the metabolic pathways in which these enzymes are involved.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain signaling pathways, leading to changes in gene expression . This modulation can result in altered cellular functions, such as changes in cell growth, differentiation, and apoptosis. Additionally, this compound can impact cellular metabolism by affecting the activity of metabolic enzymes and the levels of metabolites.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity . For instance, it can inhibit or activate enzymes by binding to their active sites. This binding can result in changes in the enzyme’s conformation, affecting its catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound can degrade over time, leading to a decrease in its biological activity. Additionally, long-term exposure to the compound can result in changes in cellular function, such as alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as modulating enzyme activity and gene expression . At high doses, it can exhibit toxic or adverse effects, such as inducing oxidative stress and causing cellular damage. Threshold effects have also been observed, where the compound’s effects become more pronounced at certain dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions. These interactions can significantly impact the overall metabolic profile of the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . For instance, it can be transported across cell membranes by specific transporters, influencing its intracellular concentration. Additionally, binding to proteins can affect its distribution within different cellular compartments.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Phenylphenyl)pyrrolidine typically involves the construction of the pyrrolidine ring followed by the introduction of the biphenyl group. One common method involves the reaction of a suitable pyrrolidine precursor with a biphenyl derivative under specific conditions. For example, the reaction of pyrrolidine with 4-bromobiphenyl in the presence of a palladium catalyst can yield this compound through a cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification methods to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Phenylphenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.

    Substitution: The biphenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of biphenyl derivatives with different functional groups.

Scientific Research Applications

2-(4-Phenylphenyl)pyrrolidine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s structural features make it a candidate for studying protein-ligand interactions and enzyme inhibition.

    Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound can be used in the development of new polymers, coatings, and other materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler analog without the biphenyl group, used widely in medicinal chemistry.

    Pyrrolidine-2-one: A derivative with a carbonyl group, known for its biological activities.

    Pyrrolidine-2,5-dione: Another derivative with two carbonyl groups, used in various chemical and biological applications.

Uniqueness

2-(4-Phenylphenyl)pyrrolidine is unique due to the presence of the biphenyl group, which imparts distinct chemical and physical properties. This makes it a valuable scaffold for the development of new molecules with enhanced biological activities and specific applications in various fields.

Properties

IUPAC Name

2-(4-phenylphenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N/c1-2-5-13(6-3-1)14-8-10-15(11-9-14)16-7-4-12-17-16/h1-3,5-6,8-11,16-17H,4,7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTXXPDSXZVEAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80279318
Record name 2-(4-phenylphenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80279318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5424-66-8
Record name MLS000737973
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12251
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-phenylphenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80279318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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